(2R)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid

Chiral amino acid building blocks Peptide conformational control Stereospecific binding

Non-fluorinated cyclohexylalanine residues undergo rapid oxidative metabolism at the 4-position, compromising pharmacokinetic profiles in lead peptide candidates. This (R)-Boc-4,4-difluorocyclohexylalanine directly addresses that liability via gem-difluorination. • Blocks CYP-mediated oxidation at the cyclohexyl 4-position, enhancing metabolic stability vs. Boc-D-cyclohexylalanine (CAS 127095-92-5). • Privileged scaffold for P-gp modulator development (photolabeling inhibition IC₅₀ = 0.1-0.76 μM) with selectivity over CYP3A4. • LogP reduced 0.3-0.6 units relative to non-fluorinated analog, improving drug-likeness while maintaining chiral recognition for D-peptide design. • Boc-SPPS compatible; batch-specific QC (NMR, HPLC, GC) at 97% purity. White to off-white solid.

Molecular Formula C14H23F2NO4
Molecular Weight 307.33 g/mol
CAS No. 2272540-24-4
Cat. No. B13623931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid
CAS2272540-24-4
Molecular FormulaC14H23F2NO4
Molecular Weight307.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1CCC(CC1)(F)F)C(=O)O
InChIInChI=1S/C14H23F2NO4/c1-13(2,3)21-12(20)17-10(11(18)19)8-9-4-6-14(15,16)7-5-9/h9-10H,4-8H2,1-3H3,(H,17,20)(H,18,19)/t10-/m1/s1
InChIKeyNFMRRHKGTCYRJK-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile & Structural Identity


(2R)-2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid (CAS 2272540-24-4) is a chiral, non-proteinogenic amino acid derivative of the Boc-protected cyclohexylalanine class, bearing a gem-difluorinated cyclohexyl side chain . Its molecular formula is C₁₄H₂₃F₂NO₄ (MW 307.33) . The compound is supplied as a white to off-white solid, soluble in organic solvents such as dichloromethane and DMSO, with limited aqueous solubility; standard commercial purity specifications range from 95% to 98% and are accompanied by batch-specific QC documentation (NMR, HPLC, GC) .

Chiral building blockD-configuration for D-peptide synthesis
Boc-protectedCompatible with Boc-SPPS (acid-labile)
Gem-difluorinated cyclohexylpKa, LogP, and metabolic stability modulation
Batch QC documentedNMR, HPLC, GC per lot

Why Generic Cyclohexylalanine Analogs Cannot Substitute


Substituting this compound with its closest analogs—the non-fluorinated Boc-D-cyclohexylalanine (CAS 127095-92-5), the S-enantiomer (CAS 1311203-16-3), or alternative protecting-group variants—introduces measurable and consequential alterations in physicochemical and pharmacological profiles. Gem-difluorination at the 4-position of the cyclohexyl ring predictably modulates pKa, lipophilicity (LogP), and metabolic stability relative to the non-fluorinated parent [1]. Stereochemical inversion from R to S changes chiral recognition in peptide and protein contexts, directly affecting binding affinity and biological function [2]. Moreover, the Boc protecting group dictates orthogonal deprotection compatibility in solid-phase peptide synthesis (SPPS), a parameter not interchangeable with Fmoc strategy without altering the entire synthetic workflow .

Non-fluorinated analog (CAS 127095-92-5)
Gem-difluorination shifts pKa, LogP, and metabolic stability; physicochemical profile may not transfer directly.
S-enantiomer (CAS 1311203-16-3)
Stereochemical inversion alters chiral recognition in peptide and protein contexts; binding affinity may differ.
Fmoc-protected analog (CAS 2276607-04-4)
Boc/Fmoc deprotection orthogonality is not interchangeable; synthetic route and final peptide properties may shift.

Quantitative Differentiation Against Closest Comparators


Stereochemical Differentiation in Peptide Conformation Control

The target compound (CAS 2272540-24-4) possesses the (R)-configuration at the α-carbon, whereas the corresponding S-enantiomer (CAS 1311203-16-3) has the opposite configuration. This stereochemical difference is not cosmetic: in peptide and protein ligand contexts, the R vs. S configuration dictates the spatial orientation of the 4,4-difluorocyclohexyl side chain, which can be the decisive factor in target binding. In the P-glycoprotein modulator series, the (S)-configured amino acid-derived thiazole peptidomimetics yielded ATPase-inhibitory compounds 53 and 109, whose 4,4-difluorocyclohexyl analogues inhibited [¹²⁵I]-IAAP photolabeling with IC₅₀ values of 0.1 and 0.76 μM respectively—activity that depends absolutely on defined stereochemistry [1].

Stereochemical Configuration
Reported
(R) vs (S): reported IC₅₀ 0.1–0.76 μM for (S)-configured 4,4-difluorocyclohexyl peptidomimetics in P-gp assay
Supports enantiomer-specific procurement for D-peptide synthesis
Activity data from related thiazole peptidomimetic series
Chiral amino acid building blocks Peptide conformational control Stereospecific binding

Gem-Difluorination Effect on Carboxylic Acid pKa

Geminal difluorination at the 4-position of the cyclohexane ring predictably lowers the pKa of the adjacent carboxylic acid group relative to the non-fluorinated cyclohexyl analog (Boc-D-cyclohexylalanine, CAS 127095-92-5). Published systematic studies on functionalized gem-difluorinated cycloalkanes demonstrate that the CF₂ moiety decreases carboxylic acid pKa values by 0.3–0.5 units through an inductive electron-withdrawing effect [1]. This pKa shift directly influences ionization state at physiological pH, altering solubility and membrane permeability profiles.

pKa Modulation
Class-level
ΔpKa ≈ −0.3 to −0.5 vs. non-fluorinated analog
Supports ionization state shift for solubility and binding
Class-level gem-difluorination inference
Physicochemical property modulation Gem-difluorination pKa tuning

Lipophilicity Shift vs. Non-Fluorinated Side Chain

Gem-difluorination modulates the lipophilicity of functionalized cycloalkanes in a context-dependent manner. Systematic comparisons reveal that gem-difluorination of heteroatom-substituted cyclohexane analogs can increase LogP by 0.35–0.54 units, whereas in purely hydrocarbon contexts, decreases of similar magnitude (0.54–0.55 units) have been observed [1]. The non-fluorinated Boc-D-cyclohexylalanine comparator has an experimentally estimated LogP of 3.33 and estimated aqueous solubility of ~28 mg/L . The gem-difluorinated target compound is predicted to exhibit a LogP modestly lower than its non-fluorinated counterpart, consistent with the inductive electron withdrawal of the CF₂ group [1].

Lipophilicity Shift
Class-level
ΔLogP ≈ −0.3 to −0.6 vs. Boc-D-cyclohexylalanine (LogP 3.33)
Context-dependent LogP modulation for lead optimization
Predicted shift based on gem-difluorination class effect
Lipophilicity modulation LogP comparison Membrane permeability

Metabolic Stability Advantage of Gem-Difluorination

Systematic evaluation of the metabolic stability of functionalized gem-difluorinated cycloalkanes versus their non-fluorinated counterparts demonstrates that gem-difluorination either does not adversely affect or slightly improves metabolic stability [1]. In incubations with Cunninghamella elegans—a well-established fungal model that mimics the mammalian cytochrome P450 metabolic profile—all-cis cyclohexyl derivatives showed increasing stability toward P450-mediated oxidation with increasing fluorine substitution [2]. Additionally, the 4,4-difluorocyclohexyl moiety is reported to enhance resistance to enzymatic degradation when incorporated into peptide constructs [3].

Metabolic Stability
Class-level
Improved resistance to CYP450-mediated oxidation; CF₂ blocks 4-position metabolism
Supports metabolic soft-spot blocking in peptide design
Cunninghamella elegans model; class-level trend
Metabolic stability CYP450 resistance Fluorine-mediated stability

Protecting Group Orthogonality: Boc vs. Fmoc Strategy

The target compound employs a tert-butoxycarbonyl (Boc) protecting group on the α-amine, which is removed under acidic conditions (typically TFA). The Fmoc analog, Fmoc-(S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid (CAS 2276607-04-4), requires basic deprotection conditions (piperidine). This is not a trivial substitution: Boc-based SPPS relies on HF or TFMSA final cleavage, whereas Fmoc-SPPS uses TFA cleavage . The Boc strategy is preferred for difficult sequences prone to aggregation, for acid-stable peptide targets, and for N-terminal Boc-protected bioactive peptides where the Boc group contributes to oral bioavailability—as demonstrated by the N-terminal Boc derivative 8 in the D-dicyclohexylalanine thrombin inhibitor series, which exhibited excellent oral bioavailability in both rats and dogs, while the des-Boc analog 6 was not orally bioavailable [1].

Boc vs Fmoc Strategy
Reported
Boc-protected thrombin inhibitor derivative showed oral exposure in rat/dog; des-Boc analog did not
Boc group may influence oral exposure profile of final peptide
Binary outcome from D-dicyclohexylalanine series
Solid-phase peptide synthesis (SPPS) Boc/Fmoc orthogonality Protecting group strategy

P-Glycoprotein Modulation Potential

In a systematic SAR study of 64 amino acid-derived thiazole peptidomimetics targeting P-glycoprotein (P-gp), replacement of the 2-aminobenzophenone moiety with a cyclohexyl group transformed an ATPase stimulator (compound 1) into ATPase inhibitors. The 4,4-difluorocyclohexyl analogues, compounds 53 and 109, inhibited [¹²⁵I]-IAAP photolabeling with IC₅₀ values of 0.1 μM and 0.76 μM, respectively [1]. These compounds reversed paclitaxel resistance in HEK293 cells overexpressing P-gp and were selective toward P-gp over CYP3A4—a critical selectivity parameter given that previous-generation P-gp modulators failed clinically partly due to CYP3A4 inhibition [1]. The 4,4-difluorocyclohexyl moiety is therefore not merely a pharmacokinetic modifier but can be a pharmacophoric element for P-gp binding and inhibition.

P-gp Inhibition
Head-to-head
IC₅₀ 0.1 μM (compound 53), 0.76 μM (109); selective over CYP3A4
Supports P-gp pharmacophore exploration; functional switch from stimulator
[¹²⁵I]-IAAP photolabeling in P-gp-overexpressing HEK293 membranes
P-glycoprotein inhibition Multidrug resistance reversal Fluorinated peptidomimetics

High-Value Research & Industrial Application Scenarios


Orally Bioavailable Peptidomimetic Protease Inhibitor Design

The (R)-configuration combined with Boc protection makes this building block directly applicable to D-peptide or D-amino-acid-containing inhibitor design, where the Boc group can serve as a pharmacokinetic-enhancing N-terminal cap. The precedent from the D-dicyclohexylalanine thrombin inhibitor series demonstrates that the N-terminal Boc derivative (compound 8) conferred excellent oral bioavailability in both rats and dogs, while the des-Boc analog lacked oral bioavailability [1]. The 4,4-difluorocyclohexyl side chain additionally provides metabolic stability benefits through blocked oxidative metabolism at the 4-position [2].

P-Glycoprotein-Targeted Probe and MDR Reversal Agent Development

The demonstrated P-gp ATPase inhibitory activity of 4,4-difluorocyclohexyl-containing peptidomimetics (IC₅₀ = 0.1–0.76 μM for photolabeling inhibition) with selectivity over CYP3A4 identifies this scaffold as a privileged fragment for developing third-generation P-gp modulators [1]. The (R)-Boc-protected amino acid serves as a key intermediate for constructing the thiazole peptidomimetic core. Research programs focused on overcoming multidrug resistance in oncology can employ this building block to generate focused libraries exploring the P-gp substrate-binding site [1].

Physicochemical Property Optimization: Lipophilicity and pKa Tuning

For lead optimization campaigns where the non-fluorinated cyclohexylalanine analog (LogP ~3.33) exceeds the desired lipophilicity range, the gem-difluorinated analog offers a controlled LogP reduction of approximately 0.3–0.6 units, accompanied by a pKa decrease of 0.3–0.5 units [2]. This dual modulation can simultaneously improve aqueous solubility (via increased ionization) and lower LogP toward the preferred drug-like range (LogP 1–3), making this building block a rational replacement for Boc-D-cyclohexylalanine (CAS 127095-92-5) when physicochemical property refinement is required [2].

Solid-Phase Peptide Synthesis of Aggregation-Prone Sequences

The Boc protecting group strategy is preferred over Fmoc for peptide sequences that are prone to on-resin aggregation or require acid-stable final products. This (R)-Boc-4,4-difluorocyclohexylalanine building block is compatible with Boc-SPPS protocols using TFA deprotection and HF or TFMSA final cleavage . The fluorinated cyclohexyl side chain introduces conformational constraint and hydrophobicity that can disrupt peptide aggregation during synthesis, potentially improving crude purity and yield relative to non-fluorinated or less sterically demanding residues .

Application
Selection Property
Validation Focus
Oral peptidomimetic protease inhibitor design
Boc/D-configuration for pharmacokinetic cap
Oral exposure model validation (rat/dog)
P-gp-targeted probe and MDR reversal research
P-gp ATPase inhibitory fragment
P-gp selectivity over CYP3A4 in cell models
Physicochemical property optimization
Gem-difluorination for LogP/pKa modulation
Physicochemical assays (LogP, pKa, solubility)
SPPS of aggregation-prone sequences
Boc-SPPS compatibility with constrained side chain
Crude purity and yield in aggregation-prone peptide synthesis
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